4-(2-Methoxyphenoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCFHUYNHWFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585635 | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-48-1 | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxy-phenoxy)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 2 Methoxyphenoxy Benzaldehyde and Its Analogs
Nucleophilic Aromatic Substitution Approaches for the Phenoxy Linkage
The formation of the diaryl ether bond in 4-(2-Methoxyphenoxy)benzaldehyde is commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction class is effective when an activated aryl halide reacts with a nucleophile, in this case, a phenoxide.
Conventional Reaction Conditions and Optimization Strategies
The classical synthesis of this compound via nucleophilic aromatic substitution involves the reaction of an activated aryl halide, typically 4-fluorobenzaldehyde (B137897), with 2-methoxyphenol (guaiacol). The reaction is facilitated by the presence of an electron-withdrawing group (the aldehyde) ortho or para to the leaving group (the halogen), which stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com
The mechanism proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org The negative charge is delocalized onto the ortho and para positions, a process aided by the electron-withdrawing aldehyde group. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. diva-portal.org
Standard reaction conditions employ a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and a base to deprotonate the phenol (B47542). researchgate.netiucr.orgnih.gov Potassium carbonate is a commonly used base for this purpose. iucr.orgnih.gov The reaction mixture is typically heated to elevated temperatures, often around 140-150 °C, to ensure a reasonable reaction rate. researchgate.net For instance, a documented synthesis for the isomeric 4-(4-methoxyphenoxy)benzaldehyde (B1588542) involves heating 4-fluorobenzaldehyde and 4-methoxyphenol (B1676288) with potassium carbonate in DMSO. iucr.orgnih.gov This protocol is directly adaptable for the synthesis of the 2-methoxy isomer.
Optimization strategies focus on the choice of solvent, base, temperature, and leaving group. While 4-fluorobenzaldehyde is often preferred due to the high electronegativity of fluorine which enhances the ring's susceptibility to nucleophilic attack, other halo-benzaldehydes can also be used. masterorganicchemistry.com The choice of a high-boiling point polar aprotic solvent is crucial for solvating the potassium phenoxide and facilitating the reaction at high temperatures.
Table 1: Conventional Synthesis of 4-Aryloxybenzaldehydes via SNAr
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C | High | researchgate.net |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C (45 min) | 96% | iucr.orgnih.gov |
| 4-Fluorobenzaldehyde | Various Phenols | K₂CO₃ | DMA | Reflux | 70-93% | researchgate.net |
Note: This table summarizes conditions for the synthesis of related aryloxybenzaldehydes, which are applicable to the synthesis of this compound.
Microwave-Assisted Synthetic Protocols
To overcome the often long reaction times and high temperatures required by conventional heating, microwave-assisted organic synthesis has emerged as a powerful alternative. Microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and cleaner product profiles in significantly shorter times. nih.govnih.gov This is attributed to efficient and rapid heating of the polar reactants and solvents. qub.ac.uk
In the context of diaryl ether synthesis, microwave-assisted protocols have been successfully applied to both SNAr and Ullmann-type reactions. mdpi.com For the synthesis of this compound, reacting 4-fluorobenzaldehyde with 2-methoxyphenol and a base like potassium carbonate in a high-boiling polar solvent such as DMF or DMSO within a dedicated microwave reactor would be the expected approach. nih.govmdpi.com This method can reduce reaction times from several hours to mere minutes. nih.govnih.gov For example, microwave-assisted three-component reactions have been shown to improve yields and reduce reaction times from 180 minutes to 15 minutes compared to conventional heating. nih.gov The use of single-mode microwave cavities can provide uniform irradiation, preventing the formation of "hotspots" and potential reactant decomposition. qub.ac.uk
Copper-Catalyzed Coupling Reactions in Phenoxybenzaldehyde Synthesis
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. scribd.com This method is particularly useful when the SNAr reaction is sluggish, for instance, with less activated aryl halides. Traditional Ullmann reactions required harsh conditions, such as stoichiometric amounts of copper powder at temperatures often exceeding 200 °C in polar solvents like DMF or nitrobenzene.
Modern advancements have led to milder and more efficient catalytic systems. These often involve the use of soluble copper(I) or copper(II) salts as catalysts, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate or potassium carbonate. mdpi.com The addition of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can accelerate the reaction and allow for lower reaction temperatures. The proposed mechanism involves the formation of a copper alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product. nih.gov Supported copper nanoparticle catalysts are also being developed to facilitate easier separation and recycling. qub.ac.uknih.gov
Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for constructing more elaborate molecular architectures. Its aldehyde group and two aromatic rings provide multiple sites for further chemical modification.
Strategies for Incorporating Phenoxybenzaldehyde Cores into Advanced Structures
The this compound core can be integrated into larger, more complex structures through multi-step and multi-component reactions. The aldehyde functionality serves as a key handle for building molecular complexity. For instance, the core can be incorporated into polyheterocyclic systems, which are prevalent in pharmacologically active compounds, through sequential reactions. nih.gov One strategy involves using the aldehyde in a multi-component reaction, such as the Ugi reaction, followed by a copper-catalyzed intramolecular cyclization to build fused ring systems. nih.gov
Another strategy involves using the phenoxybenzaldehyde unit as a monomer in polymerization reactions. For example, porous aromatic frameworks (PAFs) have been synthesized via Yamamoto-type Ullmann cross-coupling reactions of brominated aromatic monomers. rsc.org A suitably halogenated derivative of this compound could similarly be used to introduce this specific ether linkage into novel porous materials with potential applications in gas storage or catalysis. The synthesis of m-phenoxybenzaldehyde is a crucial step in producing pyrethroid insecticides, highlighting the industrial importance of incorporating this structural motif. google.comgoogle.com
Sequential Functional Group Transformations for Derivatization
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its transformation is a primary strategy for derivatizing the this compound core. Two powerful methods for forming new carbon-carbon bonds from the aldehyde are the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. sigmaaldrich.comwikipedia.org Common active methylene compounds include malononitrile (B47326), cyanoacetic esters, and malonic esters. tandfonline.com The reaction typically proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This transformation is highly effective for extending the carbon chain and introducing new functionalities. For example, reacting this compound with malononitrile would yield 2-(4-(2-methoxyphenoxy)benzylidene)malononitrile, a conjugated system that can participate in further reactions. tandfonline.com
Table 2: Examples of Knoevenagel Condensation with Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | CTMAB / Water | Arylidene Malononitrile | tandfonline.com |
| 2-Methoxybenzaldehyde (B41997) | Thiobarbituric Acid | Piperidine / Ethanol (B145695) | Conjugated Enone | wikipedia.org |
| Aldehydes/Ketones | Diethyl Malonate, etc. | Amines | α,β-Unsaturated Carbonyl | sigmaaldrich.comorganicreactions.org |
| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine, AcOH / Benzene (B151609) | Benzylidene Malonate | acs.org |
The Wittig reaction provides another excellent method for converting the aldehyde group into an alkene. wikipedia.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. organic-chemistry.orgorganicchemistrytutor.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. organicchemistrytutor.commasterorganicchemistry.com The Wittig reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the structure of the ylide. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) would convert the aldehyde into a terminal vinyl group, creating 1-methoxy-2-(4-vinylphenoxy)benzene. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org
Beyond these methods, the aldehyde can undergo oxidation to the corresponding carboxylic acid, reduction to a benzyl (B1604629) alcohol, or reductive amination to form various amines, further expanding the library of accessible derivatives from the this compound core.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is pivotal in minimizing the environmental footprint of its production. These principles advocate for the reduction of waste, the use of less hazardous substances, and the design of energy-efficient processes.
Solvent Selection and Reaction Efficiency Considerations
The choice of solvent is a critical factor in the green synthesis of this compound, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. researchgate.net Traditional high-boiling point aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while effective in dissolving reactants and facilitating reactions like the Ullmann condensation, pose significant environmental and safety concerns. rsc.orgnih.gov
Recent research has focused on identifying greener alternatives that are less toxic, biodegradable, and derived from renewable resources. beilstein-journals.org For the synthesis of diaryl ethers, a key structural feature of this compound, the use of acetonitrile (B52724) has been explored as a more benign alternative to traditional solvents in Ullmann-type couplings. beilstein-journals.orgorganic-chemistry.org While a reaction in toluene (B28343) at a higher temperature might show greater conversion, acetonitrile allows for effective comparison of ligand performance at a lower temperature. beilstein-journals.org
A specific synthesis of 4-(4-methoxyphenoxy)benzaldehyde, a close analog, was achieved with a high yield of 96% via nucleophilic aromatic substitution using dimethyl sulfoxide (DMSO) as the solvent. nih.govresearchgate.netdoaj.org The reaction involved the coupling of 4-fluorobenzaldehyde with 4-methoxyphenol in the presence of potassium carbonate at 140°C. nih.gov While effective, the high boiling point and disposal challenges of DMSO highlight the need for greener solvent choices.
The table below illustrates the impact of solvent and reaction conditions on the synthesis of diaryl ethers, a reaction central to the formation of this compound.
Table 1: Solvent and Reaction Condition Effects on Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | 4-Methoxyphenol | CuI / K₃PO₄ | Acetonitrile | 80 | - | beilstein-journals.org |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 96 | nih.gov |
| Aryl Bromides/Iodides | Various Phenols | Cu₂O / Cs₂CO₃ | Acetonitrile | - | Excellent | organic-chemistry.org |
| Aryl Bromides | Electron-rich Phenols | CuIPPh₃ / K₂CO₃ | Toluene/Xylene | - | High | researchgate.net |
Atom Economy and Sustainable Synthetic Route Development
Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnih.gov An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. researchgate.net
The synthesis of this compound can be approached through several routes, with the Ullmann condensation and the Suzuki-Miyaura coupling being prominent examples for the formation of the diaryl ether linkage. organic-chemistry.orglibretexts.org
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is another powerful tool for forming C-C and C-O bonds. libretexts.orgnih.gov It often proceeds under milder conditions than the classical Ullmann reaction and can exhibit high functional group tolerance. nih.gov From an atom economy perspective, the Suzuki-Miyaura reaction can be more favorable as the byproducts are often boronic acid derivatives and salts, which can sometimes be recycled. libretexts.org
A direct comparison of the atom economy for the synthesis of this compound via these two routes highlights the potential advantages of the Suzuki-Miyaura coupling.
To illustrate, let's consider the hypothetical synthesis of this compound from 4-bromobenzaldehyde (B125591) and 2-methoxyphenol (for Ullmann) versus 4-formylphenylboronic acid and 2-bromoanisole (B166433) (for Suzuki-Miyaura).
Ullmann Condensation (Hypothetical): C₇H₅BrO + C₇H₈O₂ + Cu(cat) + Base → C₁₄H₁₂O₃ + Byproducts
Suzuki-Miyaura Coupling (Hypothetical): C₇H₇BO₃ + C₇H₇BrO + Pd(cat) + Base → C₁₄H₁₂O₃ + Byproducts
The calculation of atom economy for each reaction would involve summing the molecular weights of all reactants and dividing the molecular weight of the desired product by this total, then multiplying by 100. researchgate.net While specific byproducts depend on the exact reagents and conditions, the Suzuki-Miyaura coupling often demonstrates a higher atom economy due to the nature of the reactants and the catalytic cycle. libretexts.org
The table below provides a theoretical comparison of the atom economy for these two synthetic pathways.
Table 2: Theoretical Atom Economy Comparison for the Synthesis of this compound
| Synthetic Route | Reactant 1 | Reactant 2 | Desired Product | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Ullmann Condensation | 4-Bromobenzaldehyde | 2-Methoxyphenol | This compound | < 100 |
| Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid | 2-Bromoanisole | This compound | Potentially higher than Ullmann |
The development of sustainable synthetic routes for this compound and its analogs is an ongoing effort. By prioritizing green chemistry principles such as judicious solvent selection and maximizing atom economy, the chemical industry can move towards more environmentally responsible manufacturing processes. The continued exploration of catalytic systems, alternative energy inputs, and renewable feedstocks will undoubtedly pave the way for even greener synthetic strategies in the future.
Elucidation of Chemical Reactivity and Derivatization Strategies for 4 2 Methoxyphenoxy Benzaldehyde
Oxidative Transformations of the Aldehyde Functionality
The aldehyde group in 4-(2-methoxyphenoxy)benzaldehyde is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. chemguide.co.uk Strong oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are effective for this purpose. chemguide.co.uknumberanalytics.com Milder oxidizing agents such as Tollens' reagent and Fehling's solution can also be employed. chemguide.co.uk The oxidation of aldehydes to carboxylic acids can also be accomplished using sodium perborate (B1237305) in acetic acid or catalyzed by N-hydroxyphthalimide (NHPI) with oxygen as the oxidant. organic-chemistry.org
The general reaction for the oxidation of an aldehyde to a carboxylic acid under acidic conditions is:
RCHO + [O] → RCOOH
Under alkaline conditions, the corresponding carboxylate salt is formed. chemguide.co.uk
| Oxidizing Agent | Reaction Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Vigorous conditions | 4-(2-Methoxyphenoxy)benzoic acid |
| Potassium Dichromate (K₂Cr₂O₇) | Acidified solution, gentle warming | 4-(2-Methoxyphenoxy)benzoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Warming in a hot water bath | 4-(2-Methoxyphenoxy)benzoate |
| Sodium Perborate/Acetic Acid | - | 4-(2-Methoxyphenoxy)benzoic acid |
Reductive Pathways of the Benzaldehyde (B42025) Moiety
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (4-(2-methoxyphenoxy)phenyl)methanol. This transformation is commonly achieved using hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that effectively converts aldehydes to primary alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. youtube.com
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also reduces aldehydes to primary alcohols. byjus.comleah4sci.com Due to its high reactivity, reactions with LiAlH₄ must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk
Catalytic hydrogenation is another important method for the reduction of benzaldehyde derivatives. researchgate.netmdpi.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium nanoparticles. researchgate.netmdpi.comresearchgate.net The reaction conditions, including temperature and pressure, can be adjusted to optimize the yield of the desired alcohol. mdpi.com
| Reducing Agent/Method | Reaction Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | (4-(2-Methoxyphenoxy)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous non-protic solvent (e.g., THF), followed by acidic workup | (4-(2-Methoxyphenoxy)phenyl)methanol |
| Catalytic Hydrogenation (H₂/Catalyst) | Metal catalyst (e.g., Pd/C, Ru/CMK-3), varying temperature and pressure | (4-(2-Methoxyphenoxy)phenyl)methanol |
Substitution Reactions on Aromatic Rings and the Phenoxy Linkage
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the aldehyde group and the methoxy (B1213986) group. The aldehyde group is a deactivating, meta-directing group, while the methoxy group is an activating, ortho- and para-directing group. The phenoxy linkage itself is generally stable under these conditions.
The reactivity of the phenoxy linkage primarily involves cleavage under harsh conditions, which will be discussed in a later section. Nucleophilic aromatic substitution on the aryl rings is generally difficult and requires highly activated substrates or specific reaction conditions.
Condensation and Coupling Reactions
The aldehyde functionality of this compound is a key site for various condensation and coupling reactions, enabling the formation of new carbon-carbon bonds. A prominent example is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. researchgate.net For instance, condensation with a ketone like 2-hydroxyacetophenone (B1195853) would yield a chalcone (B49325) derivative.
Another important reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to produce an alkene. This reaction is highly versatile for the synthesis of specifically substituted alkenes.
Furthermore, the aromatic rings of the molecule can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, provided they are appropriately functionalized (e.g., with a halide). These palladium-catalyzed reactions are powerful tools for creating complex molecular architectures. researchgate.net
Reactivity Influences of the Methoxy Group and Aromatic Substitution Patterns
The methoxy group (–OCH₃) on one of the aromatic rings significantly influences the reactivity of this compound. It exerts two opposing electronic effects: a resonance effect and an inductive effect. stackexchange.comlibretexts.org
Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. stackexchange.comvaia.com This electron-donating resonance effect makes the ring more susceptible to electrophilic attack at these positions.
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond, which slightly deactivates the ring, particularly at the meta position. vaia.com
Cleavage Reactions and Degradation Pathways of Ether Linkages
The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. wikipedia.orgopenstax.org The most common method for cleaving aryl ethers is through the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com
The cleavage of an aryl alkyl ether, like the one present in this molecule, will typically yield a phenol (B47542) and an alkyl halide because nucleophilic attack on an aromatic carbon is disfavored. libretexts.org Therefore, the cleavage of the ether bond in this compound would likely result in 2-methoxyphenol and 4-bromobenzaldehyde (B125591) (if HBr is used).
Computational Chemistry and Molecular Modeling of 4 2 Methoxyphenoxy Benzaldehyde
Thermodynamic Property Calculations in the Gas Phase
The thermodynamic properties of 4-(2-Methoxyphenoxy)benzaldehyde in the gas phase can be rigorously investigated using quantum chemical methods, primarily Density Functional Theory (DFT). Such calculations are fundamental to understanding the stability and reactivity of the molecule in an isolated state, free from intermolecular interactions present in condensed phases.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the optimized molecular geometry corresponding to the lowest energy state. mdpi.comconicet.gov.ar From this optimized structure, vibrational frequency analysis is performed. These frequencies are not only crucial for characterizing the molecular structure but are also the foundation for calculating thermodynamic properties.
The key thermodynamic functions that can be derived include:
Standard Enthalpy of Formation (ΔHf°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecule, calculated from translational, rotational, vibrational, and electronic contributions.
Gibbs Free Energy of Formation (ΔGf°) : Indicates the spontaneity of the formation of the compound from its elements.
These properties are typically calculated over a range of temperatures to understand their temperature dependence. ulisboa.pt While specific experimental or calculated data for this compound is sparse, the table below provides an illustrative example of the kind of data that would be generated from such a computational study, based on typical values for similar aromatic aldehydes. mdpi.comconicet.gov.ar
Illustrative Gas-Phase Thermodynamic Properties for this compound
| Thermodynamic Property | Value at 298.15 K | Units |
| Standard Enthalpy of Formation (ΔHf°) | -250 to -350 | kJ/mol |
| Standard Molar Entropy (S°) | 450 to 550 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 | kJ/mol |
Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific computational studies are required for accurate determination for this compound.
Advanced Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound, which arises from the rotation around the ether linkage and the bond connecting the benzaldehyde (B42025) group, can be explored in detail using molecular dynamics (MD) simulations. researchgate.netacs.org MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the characterization of its accessible conformations and the energy barriers between them.
An MD simulation for this compound would typically involve the following steps:
System Setup : A model of the molecule is placed in a simulation box, often solvated with an appropriate solvent (like water or a non-polar solvent) to mimic different environments, although gas-phase simulations can also be performed. ekb.eg
Force Field Application : A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system as a function of its atomic coordinates. ekb.eg
Simulation : The system is allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.
Analysis : The trajectory is analyzed to extract information about the molecule's conformational preferences.
Key analyses in a conformational study include:
Root Mean Square Fluctuation (RMSF) : To identify the flexibility of different parts of the molecule. ekb.eg
Dihedral Angle Analysis : To map the conformational space by monitoring the rotation around key bonds, such as the C-O-C ether linkage.
Potential of Mean Force (PMF) : To calculate the free energy profile along a specific reaction coordinate (e.g., a dihedral angle) and determine the relative energies of different conformers and the barriers to their interconversion.
The results of such simulations can reveal the most stable conformations of this compound and the dynamics of its conformational transitions. For instance, the dihedral angle between the two aromatic rings is a critical parameter that would be extensively sampled to understand the molecule's three-dimensional structure.
Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Parameter | Description | Expected Finding |
| Dihedral Angle (Ar-O-C-Ar) | The angle defining the relative orientation of the two aromatic rings. | Multiple stable or meta-stable conformations with specific dihedral angles. |
| Conformational Energy | The relative free energy of different conformers. | Identification of one or more low-energy conformers that are predominantly populated. |
| Interconversion Barrier | The energy barrier for rotation around the ether linkage. | Quantification of the flexibility of the molecule and the timescale of conformational changes. |
Note: The findings in this table are illustrative. Specific MD simulations are necessary to determine the actual conformational behavior of this compound.
Spectroscopic Characterization and Structural Analysis of 4 2 Methoxyphenoxy Benzaldehyde and Its Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 4-(2-Methoxyphenoxy)benzaldehyde and its derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable for characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.
For this compound, electron ionization (EI) is a common ionization method in GC-MS. The high energy of the electron beam typically causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for structural elucidation.
The fragmentation of this compound is expected to occur at several key locations, primarily at the ether linkage and the aldehyde group. The molecular ion peak (M+) would be observed at m/z 228. Key fragmentation pathways would likely involve:
Loss of a hydrogen radical (-H•) from the aldehyde group to form a stable acylium ion at m/z 227.
Loss of the formyl group (-CHO•) , resulting in a fragment at m/z 199.
Cleavage of the ether bond , which can occur in two ways:
Loss of the methoxyphenoxy radical (•OC₆H₄OCH₃) to give a benzoyl cation at m/z 105.
Loss of the benzaldehyde (B42025) radical (•C₆H₄CHO) to give a methoxyphenoxy cation at m/z 123.
Fragmentation of the methoxyphenyl ring , such as the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO).
A theoretical fragmentation pattern for this compound is presented in the table below. This is based on the known fragmentation of similar compounds like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291). nih.govnist.gov
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 228 | [M]+• | [C₁₄H₁₂O₃]+• |
| 227 | [M-H]+ | [C₁₄H₁₁O₃]+ |
| 199 | [M-CHO]+ | [C₁₃H₁₁O₂]+ |
| 123 | [C₆H₄(OCH₃)O]+ | [C₇H₇O₂]+ |
| 105 | [C₆H₄CHO]+ | [C₇H₅O]+ |
| 77 | [C₆H₅]+ | [C₆H₅]+ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.
For this compound, ESI-MS would typically be performed in positive ion mode. Due to the presence of the aldehyde and ether oxygen atoms, the molecule can be readily protonated to form the [M+H]⁺ ion at m/z 229. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺ at m/z 251) or potassium ([M+K]⁺ at m/z 267), are also commonly observed.
Compared to GC-MS with electron ionization, ESI-MS is a much softer ionization technique, resulting in significantly less fragmentation. The primary ion observed is usually the protonated molecule or an adduct ion, which provides clear information about the molecular weight of the compound. Fragmentation can be induced in the mass spectrometer using techniques like collision-induced dissociation (CID) to obtain further structural information.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Crystal Structure Determination and Unit Cell Parameters
The crystal structure of 4-(2-methoxyphenoxy)phthalonitrile reveals that the molecule crystallizes in a solvent-free form. The key crystallographic parameters for this derivative are summarized in the table below.
| Parameter | Value for 4-(2-methoxyphenoxy)phthalonitrile nih.gov |
|---|---|
| Formula | C₁₅H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297 (7) |
| b (Å) | 7.6581 (4) |
| c (Å) | 12.3577 (7) |
| β (°) | 103.769 (6) |
| Volume (ų) | 1114.92 (11) |
| Z | 4 |
Analysis of Intermolecular Interactions (e.g., C–H⋯O Hydrogen Bonds, C–H⋯π Interactions)
The crystal packing of 4-(2-methoxyphenoxy)phthalonitrile is primarily governed by a network of weak intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯π interactions. These interactions play a crucial role in the formation of the supramolecular architecture. nih.gov
In the crystal structure of 4-(2-methoxyphenoxy)phthalonitrile, the nitrile nitrogen atoms and the ether oxygen atom act as hydrogen bond acceptors. Aromatic C–H groups on neighboring molecules act as donors, leading to the formation of a three-dimensional network. Additionally, C–H⋯π interactions, where a C–H bond points towards the electron-rich π system of an aromatic ring, further stabilize the crystal lattice.
These types of interactions are also expected to be significant in the crystal structure of this compound, with the aldehydic oxygen and the ether oxygen serving as the primary hydrogen bond acceptors.
Conformational Analysis of the Aromatic Rings and Central Linkage in the Crystalline State
The conformation of diaryl ether molecules is defined by the torsion angles around the C–O–C linkage. In the solid state, these angles are influenced by both intramolecular steric effects and intermolecular packing forces.
In the crystal structure of 4-(2-methoxyphenoxy)phthalonitrile, the two aromatic rings are significantly twisted with respect to each other. The dihedral angle between the phthalonitrile (B49051) ring and the phenoxy ring is 83.84 (11)°. nih.gov This twisted conformation is a common feature of diaryl ethers and is a result of minimizing steric hindrance between the two aromatic systems.
The methoxy group is nearly coplanar with the benzene (B151609) ring to which it is attached, with a C15–O2–C2–C1 torsion angle of -179.1 (2)°. nih.gov This planarity allows for resonance stabilization between the oxygen lone pairs and the aromatic π system. It is highly probable that this compound would adopt a similar twisted conformation in the crystalline state, with the two aromatic rings oriented at a significant dihedral angle to each other.
Exploration of Biological Activities and Structure Activity Relationships of 4 2 Methoxyphenoxy Benzaldehyde Derivatives
The Role of 4-(2-Methoxyphenoxy)benzaldehyde as a Pharmaceutical Intermediate and Precursor
This compound's utility as a versatile intermediate is well-established in the pharmaceutical industry. Its chemical structure allows it to be a starting point for the synthesis of more complex molecules with desired therapeutic properties.
Application in Drug Synthesis
The synthesis of novel drugs often involves the use of specific chemical intermediates to construct the final active pharmaceutical ingredient (API). This compound and its analogs are valuable in this regard. For instance, substituted benzaldehydes are key in the creation of compounds designed to enhance the oxygen affinity of human hemoglobin. nih.govnih.gov This is particularly relevant in the development of treatments for conditions characterized by poor tissue oxygenation.
Development of Substituted Benzaldehydes for Enhanced Tissue Oxygenation
Research has focused on designing substituted benzaldehydes that can allosterically modulate hemoglobin, thereby increasing oxygen delivery to tissues. google.comgoogle.com These compounds are engineered to bind to specific sites on the hemoglobin molecule, stabilizing its oxygenated state and promoting the release of oxygen where it is most needed. nih.govnih.gov This approach holds promise for treating a variety of disorders that could benefit from improved tissue oxygenation. google.com
Insights from Enzyme Inhibition and Protein Interaction Studies
The biological activity of many compounds stems from their ability to interact with and modulate the function of specific proteins, including enzymes. Understanding these interactions is a critical aspect of drug discovery and development.
Mechanistic Investigations of Molecular Target Binding
The way in-depth studies into how these molecules bind to their targets are crucial for optimizing their therapeutic effects. Techniques such as X-ray crystallography and computational modeling are employed to visualize and understand the binding interactions at a molecular level. For example, research on substituted benzaldehydes has explored their binding to the oxy conformation of human hemoglobin. nih.govnih.gov
Inhibition of Key Enzymes
Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes. A notable example is the inhibition of lipoxygenases (LOX), which are enzymes that play a role in inflammation. nih.gov The development of potent and selective LOX inhibitors is an active area of research for new anti-inflammatory drugs. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a lead compound to understand which parts of the molecule are essential for its biological activity and to optimize its potency and selectivity.
For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that contribute to their bioactivity. For example, in the development of anti-inflammatory agents, SAR analysis of benzylideneacetophenone derivatives revealed that the presence of electron-donating groups at specific positions on the aromatic rings can enhance anti-inflammatory and antioxidant activity. nih.gov Similarly, in the quest for new anti-malarial drugs, SAR studies of carvacrol (B1668589) derivatives helped in identifying compounds with significant inhibitory effects against Plasmodium falciparum proteases. nih.gov These studies guide the rational design of more effective therapeutic agents. researchgate.netajchem-b.commdpi.com
Below is a table summarizing the biological activities and SAR findings for derivatives related to this compound:
| Compound/Derivative Class | Biological Activity | Key SAR Findings | Reference |
| Substituted Benzaldehydes | Increased oxygen affinity of hemoglobin | Preferential binding to the oxy conformation of hemoglobin. | nih.govnih.gov |
| Benzylideneacetophenones | Anti-inflammatory, Antioxidant | Electron-donating groups on para-positions of both aromatic rings enhance activity. | nih.gov |
| Carvacrol Derivatives | Anti-malarial (PfFP-2 inhibition) | Specific non-covalent interactions within the enzyme's binding pocket are crucial for activity. | nih.gov |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives | Dual COX/LOX inhibition | The nature and position of substituents on the indole (B1671886) ring influence potency and selectivity. | nih.gov |
Impact of Substituent Effects on Biological Efficacy (e.g., Hypoglycemic Activity)
The biological efficacy of derivatives based on a methoxyphenoxy scaffold can be significantly altered by the introduction of various substituents. Studies on related compounds, such as thiazolidinedione and acetamide (B32628) derivatives synthesized from a similar 2-methoxyphenoxy core, provide critical insights into these structure-activity relationships, particularly concerning hypoglycemic activity.
Research has shown that for thiazolidinedione derivatives, the presence of the thiazolidinedione ring itself is crucial for activity. researchgate.net Furthermore, an unsubstituted N-H group at the third position of this ring is considered important for biological action. researchgate.net The ether linkage, characteristic of the phenoxy group, has also been associated with promising hypoglycemic activity. researchgate.net
In a series of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, the nature of the substituent on the terminal acetamide nitrogen plays a pivotal role in modulating hypoglycemic effects. researchgate.net While all tested derivatives in one study demonstrated significant hypoglycemic activity, the attachment of a phenyl ring (with or without its own substituents) at this position resulted in moderate activity. researchgate.net This suggests that the steric and electronic properties of the substituents are key determinants of the molecule's ability to interact with its biological target, believed to be the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.net The strategic placement of electronegative groups on related benzothiazepine (B8601423) structures has also been shown to enhance antihyperglycemic activity, suggesting that such modifications could be beneficial for this compound derivatives as well. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Hypoglycemic Activity of Related Methoxyphenoxy Derivatives
| Structural Feature/Substituent | Impact on Hypoglycemic Activity | Reference |
| Thiazolidinedione Ring | Essential for activity | researchgate.net |
| Unsubstituted N-H on Thiazolidinedione | Important for activity | researchgate.net |
| Phenoxy Ether Linkage | Associated with promising activity | researchgate.net |
| Phenyl Ring on Acetamide Moiety | Results in moderate activity | researchgate.net |
| Electronegative Substituents | Can enhance activity in related scaffolds | nih.gov |
Rational Design of Analogs Based on SAR Data
Rational drug design is a knowledge-based approach that utilizes information about a biological target's structure and a lead compound's activity to develop more effective drugs, thereby reducing the time and cost associated with traditional trial-and-error methods. bioexcel.euresearchgate.net This process is integral in moving from an initial "hit" to an optimized "lead" compound. bioexcel.eu
For hypoglycemic agents, SAR data is invaluable. For example, the design of novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was rationally guided by using the established antidiabetic drug rosiglitazone (B1679542) as a lead compound. researchgate.net The goal was to modify the hydrophobic tail of the molecule with various aryl, heterocyclic, or alicyclic groups to enhance binding affinity with the PPARγ receptor. researchgate.net
This strategy involves:
Identifying a Lead Compound: A molecule with known activity (e.g., rosiglitazone) is chosen as a starting point.
Understanding the Target Interaction: The binding mode of the lead compound with its receptor (e.g., PPARγ) is studied, often using computational methods like molecular docking.
SAR-Guided Modification: Based on SAR data, specific parts of the lead molecule are modified. For instance, knowing that the phenoxy ether linkage is beneficial, this feature is retained while other parts, like the terminal ring system, are systematically altered to explore new chemical space and improve potency. researchgate.net
In Silico and In Vitro Testing: The newly designed analogs are then modeled computationally and synthesized for biological evaluation to confirm if the intended improvements in activity were achieved. nih.govnih.gov
This iterative cycle of design, synthesis, and testing allows medicinal chemists to systematically refine a chemical scaffold to achieve optimal therapeutic properties. nih.gov
In Vitro and In Silico Biological Screening for Therapeutic Potential
Before a compound can be considered for advanced testing, it must undergo extensive screening to determine its biological activity profile. For derivatives of this compound, this involves a combination of laboratory-based (in vitro) assays and computer-based (in silico) simulations to assess their potential as antimicrobial, antidiabetic, and anti-inflammatory agents.
Assessment of Antimicrobial and Antibacterial Activities
While direct studies on this compound are limited, research on structurally similar compounds provides evidence for potential antimicrobial effects. Benzaldehyde (B42025) derivatives containing hydroxyl and methoxy (B1213986) groups have demonstrated notable antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951), an isomer of vanillin, has been identified as the primary antimicrobial component in the essential oil of Periploca sepium. nih.gov It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov
Similarly, aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde (vanillin) have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org Studies indicate that the presence and position of hydroxyl groups on the benzaldehyde ring are important for enhancing antimicrobial efficacy. rsc.org Another related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been shown to be effective against S. aureus, with a minimum inhibitory concentration (MIC) of 1024 µg/ml. nih.gov The mechanism of action for HMB appears to involve disruption of the bacterial cell membrane. nih.gov
These findings suggest that the core benzaldehyde structure with methoxy substitutions is a promising scaffold for antimicrobial activity.
Table 2: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives
| Compound | Test Organism | Activity/Measurement | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus, A. tumefaciens | IC50 values of 84.12 µg/mL and 99.09 µg/mL, respectively. | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC values ranging from 80 to 300 µg/mL. | nih.gov |
| 4-Hydroxy-3-methoxy-benzaldehyde Aroyl Hydrazones | S. aureus, E. coli, P. aeruginosa | Exhibited antimicrobial activity. | rsc.org |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | S. aureus | MIC of 1024 µg/ml. | nih.gov |
Evaluation of Antidiabetic and Hypoglycemic Potential
Derivatives built upon a 2-methoxyphenoxy scaffold have shown significant promise as antidiabetic agents. researchgate.net A series of novel acetamide derivatives featuring this core structure were synthesized and evaluated for their hypoglycemic activity in alloxan-induced diabetic animal models, with all tested compounds showing significant effects. researchgate.net
The antidiabetic potential of these compounds is often linked to their ability to act as agonists for the FFAR1 receptor or to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.govnih.gov For example, chalcones, which can be derived from benzaldehydes, have demonstrated potential in treating diabetes, with 4-methoxychalcone (B190469) significantly reducing blood glucose levels in diabetic mice. mdpi.com
Furthermore, compounds like 5-methoxyindole-2-carboxylic acid (MICA) are known to be potent hypoglycemic agents by inhibiting gluconeogenesis in the liver. nih.gov This highlights that molecules containing methoxy-substituted aromatic rings are of high interest in the development of new antidiabetic therapies. The evaluation of these compounds typically involves in vitro enzyme inhibition assays and in vivo glucose tolerance tests in diabetic animal models to confirm their efficacy. nih.govmdpi.com
Table 3: Antidiabetic and Hypoglycemic Findings for Related Methoxy-Substituted Compounds
| Compound/Derivative Class | Biological Finding | Model System | Reference |
| 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides | All tested derivatives showed significant hypoglycemic activity. | Alloxan-induced diabetic mice | researchgate.net |
| 4-Methoxychalcone | Significantly attenuated increase in glycemia after glucose loading. | STZ-induced diabetic mice | mdpi.com |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Potent hypoglycemic agent; inhibits gluconeogenesis. | Studied in diabetic hamsters | nih.gov |
| ((Benzyloxy)phenyl)propanoic Acid Isomers | Increased glucose uptake by cells; pronounced hypoglycemic effect in glucose tolerance tests. | HepG2 cells; CD-1 mice | nih.govmdpi.com |
Anti-Inflammatory Activity Studies
The this compound scaffold and its relatives are also being investigated for their anti-inflammatory properties. Inflammation is a complex biological response involving enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and signaling pathways such as NF-κB and MAPK. nih.govnih.gov
A phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which contains a 2-methoxyphenol moiety, has been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.com Its mechanism involves the suppression of iNOS and COX-2 expression by inhibiting the activation of the NF-κB and MAPK signaling pathways. nih.govmdpi.com
Similarly, 4-methoxyhonokiol, a compound isolated from Magnolia obovata, exhibits potent anti-inflammatory effects by inhibiting iNOS and COX-2 expression through the downregulation of the JNK, p38 MAPK, and NF-κB pathways. nih.gov These findings underscore the potential of molecules containing a methoxyphenol or methoxy-substituted phenyl group to serve as a basis for developing new anti-inflammatory agents.
Molecular Docking with Biological Macromolecules (e.g., DNA, Protein Receptors)
Molecular docking is a powerful in silico tool used in rational drug design to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or DNA. researchgate.netmdpi.com This computational technique helps researchers understand the molecular basis of a drug's activity and can guide the design of more potent and selective inhibitors. mdpi.com
For derivatives of this compound, docking studies are crucial for elucidating their mechanism of action. In the context of antidiabetic activity, derivatives have been modeled with the PPARγ nuclear receptor, a key target for thiazolidinedione drugs. researchgate.net These simulations help visualize the binding interactions and explain why certain substituents enhance activity while others diminish it.
Docking studies have also been applied to related methoxybenzaldehyde compounds against other targets. For instance, 4-methoxybenzaldehyde (B44291) has been docked against tyrosinase, an enzyme involved in melanin (B1238610) production, to evaluate its inhibitory potential. researchgate.net In another study, a modified ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, was docked against the COX-1 enzyme, showing a lower binding energy than its parent compound, which predicts greater anti-inflammatory activity. fip.org These studies demonstrate the utility of molecular docking in screening for various biological activities and refining lead compounds.
Table 4: Molecular Docking Studies of Related Methoxy-Substituted Aromatic Compounds
| Ligand | Target Protein | Finding | Reference |
| 4-Methoxybenzaldehyde (4MBA) | Tyrosinase (Polyphenol Oxidase) | Showed competitive inhibitory activity. | researchgate.net |
| 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide | PPARγ Receptor | Design based on interaction with the receptor. | researchgate.net |
| 3-Hydroxy-4-methoxybenzaldehyde (3H4MB) | Unspecified (General Docking) | Lowest binding energy reported as -5.7 kcal/mol. | |
| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 Enzyme | Lower free bond energy than parent ferulic acid, predicting greater activity. | fip.org |
Advanced Applications and Emerging Research Directions for 4 2 Methoxyphenoxy Benzaldehyde
Utilization in Materials Science and Supramolecular Assemblies
The unique arrangement of a benzaldehyde (B42025) group and a methoxy-substituted phenoxy moiety in 4-(2-Methoxyphenoxy)benzaldehyde provides a versatile platform for the construction of complex molecular architectures. These features are particularly advantageous in the fields of crystal engineering and the design of novel organic frameworks.
Design of Organic Frameworks and Crystal Engineering via Noncovalent Interactions
The design and synthesis of crystalline organic materials with desired structures and functions heavily rely on the precise control of intermolecular interactions. In the case of substituted benzaldehyde derivatives, noncovalent interactions such as weak C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding play a pivotal role in the formation of their supramolecular networks. nih.govrsc.org The carbonyl group, in particular, is a versatile synthon generator, frequently participating in C–H⋯O hydrogen bonds that guide the assembly of molecules into higher-order structures. nih.govrsc.org
| Compound | Key Noncovalent Interactions | Supramolecular Architecture |
| 4-(4-Methoxyphenoxy)benzaldehyde (B1588542) | C–H⋯O hydrogen bonds, C–H⋯π interactions | Supramolecular layers linked into a 3D network researchgate.netnih.govrecercat.catdoaj.org |
| Multi-substituted benzaldehydes | C–H⋯O hydrogen bonds, C–H⋯π, π–π stacking, halogen bonding | Multi-dimensional supramolecular networks nih.govrsc.org |
Catalytic Applications and Biomass Valorization
The structure of this compound, featuring a diaryl ether linkage, makes it an excellent model compound for studying the depolymerization of lignin (B12514952), one of the most abundant and underutilized biopolymers. researchgate.net Lignin is a complex aromatic polymer rich in ether bonds, and its efficient cleavage is a critical step in the production of renewable chemicals and biofuels. researchgate.netnih.gov
Role in Oxidative Cleavage of Lignin Model Compounds
The β-O-4 aryl ether linkage is the most prevalent bond in lignin, and its selective cleavage is a primary goal in lignin valorization. researchgate.net Diaryl ether structures, such as the 4-O-5 linkage, represent another significant and challenging bond to break. nih.gov this compound serves as a valuable model for these diaryl ether linkages, enabling researchers to study the efficacy of various catalytic systems for C-O bond cleavage. nih.govrsc.org
Research has demonstrated that visible-light photoredox catalysis can achieve the cleavage of C-O bonds in diaryl ethers at room temperature. nih.gov This approach often involves the use of an acridinium (B8443388) photocatalyst in conjunction with a Lewis acid, leading to the formation of two phenol (B47542) molecules from one diaryl ether molecule. nih.gov Electrochemical methods also present a mild and effective strategy for the nucleophilic aromatic substitution of diaryl ethers, facilitating C-O bond cleavage and functionalization without the need for harsh reagents. rsc.org These methods have been successfully applied to lignin 4-O-5 models, showcasing their potential for the upcycling of lignin into value-added chemicals. rsc.org
Development of Novel Catalytic Systems for Chemical Transformations
The quest for efficient and selective C-O bond cleavage in ethers has spurred the development of a wide array of novel catalytic systems. recercat.catrsc.org Metal-catalyzed cross-coupling reactions, historically focused on organic halides, have been extended to include aryl and vinyl ethers as coupling partners. recercat.catrsc.org Nickel-based catalysts, for instance, have shown promise in the coupling of aryl methyl ethers. recercat.cat
The development of catalysts for the hydrodeoxygenation and dealkylation of lignin model compounds is another active area of research. nrel.gov For example, MoS₂ catalysts on different supports have been investigated for the hydrotreatment of 4-propylguaiacol, a related lignin model compound. nrel.gov The acidity of the support was found to significantly influence the reaction pathway, leading to either dealkylation or mild deoxygenation to phenols. nrel.gov These studies are crucial for designing catalysts that can selectively transform complex biomass-derived feedstocks into valuable aromatic chemicals. nrel.govglbrc.orgacs.orgnih.govacs.org
| Catalytic Approach | Target Bond/Reaction | Key Features |
| Visible-light photoredox catalysis | C-O bond cleavage in diaryl ethers | Room temperature, acridinium photocatalyst, Lewis acid co-catalyst nih.gov |
| Electrochemical S_NAr | C-O bond cleavage and functionalization | Mild conditions, avoids strong bases and redox reagents rsc.org |
| Nickel-catalyzed cross-coupling | C(sp²)-O(alkyl) bond cleavage | Enables use of ethers as coupling partners recercat.cat |
| MoS₂-based hydrotreatment | Hydrodeoxygenation and dealkylation | Product selectivity tunable by catalyst support acidity nrel.gov |
Chemoinformatics and High-Throughput Screening of Analogs
Modern drug discovery and materials science increasingly rely on computational tools to accelerate the identification and optimization of lead compounds. Chemoinformatics and high-throughput screening (HTS) are powerful strategies for exploring the vast chemical space of analogs of this compound to identify molecules with desired biological activities or material properties.
Theoretical studies on benzaldehyde derivatives have been conducted to understand the structure-activity relationships for their inhibitory effects on enzymes like tyrosinase. nih.govresearchgate.net Such studies use computational methods to calculate electronic parameters and predict how substitutions on the benzaldehyde ring influence biological activity. nih.govresearchgate.net For instance, it has been found that for some benzaldehyde derivatives, both the aldehyde group and a terminal methoxy (B1213986) group can contribute to their inhibitory potency. nih.gov These in silico approaches can guide the synthesis of more effective enzyme inhibitors. nih.gov
High-throughput screening techniques are essential for rapidly evaluating large libraries of compounds. nih.govnih.gov In the context of lignin valorization, HTS can be employed to discover novel microorganisms or enzymes with enhanced lignin-degrading capabilities. nih.govnih.gov This involves screening for specific enzyme activities, such as laccase, which are crucial for breaking down lignin. nih.govnih.gov The identified enzymes can then be used in biocatalytic processes to convert lignin-derived molecules, including those structurally related to this compound, into valuable products. stanford.edu Similarly, HTS can be applied to screen for new inhibitors of enzymes involved in various diseases, where diaryl ether scaffolds are known to be effective. nih.gov
Future Perspectives and Translational Research Opportunities
The research surrounding this compound and its analogs is poised for significant advancements, with promising avenues for translational research that could impact various industrial sectors.
The continued development of efficient catalytic systems for the selective cleavage of the ether bond in this and related molecules is paramount for the economic viability of biorefineries. nih.gov The goal is to move from model compound studies to the effective depolymerization of real lignin streams, producing a slate of valuable aromatic chemicals. nih.govacs.orgnih.govacs.org The integration of catalytic processes with efficient separation techniques will be crucial for isolating high-purity aromatic products from complex reaction mixtures. nih.govacs.org These aromatic building blocks can serve as renewable feedstocks for the synthesis of polymers, resins, and fine chemicals, reducing our reliance on petrochemical resources. glbrc.org
In the realm of materials science, the principles of crystal engineering demonstrated with benzaldehyde derivatives can be further exploited to create novel functional materials. nih.gov This includes the design of porous organic frameworks for applications in gas storage and separation, as well as crystalline materials with specific optical or electronic properties.
Furthermore, the diaryl ether motif present in this compound is a recognized scaffold in medicinal chemistry, with derivatives showing potential as anticancer and antimycobacterial agents. nih.govrsc.org Future research will likely focus on the design and synthesis of novel analogs with improved efficacy and selectivity, aided by the chemoinformatic tools and HTS methods discussed previously. The structural insights gained from studying the interactions of these molecules with their biological targets will be instrumental in developing next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-methoxyphenoxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A robust synthesis involves nucleophilic aromatic substitution or Ullmann-type coupling between 2-methoxyphenol and a benzaldehyde precursor (e.g., 4-fluorobenzaldehyde). Optimization includes using polar aprotic solvents (DMF or DMSO), copper catalysts (CuI or CuO), and elevated temperatures (80–120°C). Purification via column chromatography with ethyl acetate/hexane (1:3 ratio) improves yield .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- FTIR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
- ¹H-NMR : Look for the aldehyde proton as a singlet at δ 9.8–10.2 ppm and aromatic protons split due to substituent effects (e.g., δ 6.8–7.5 ppm for the phenoxy groups) .
- X-ray crystallography : Resolve molecular geometry, including dihedral angles between aromatic rings (e.g., ~78° for similar dialdehydes) .
Q. What are the primary research applications of this compound in organic synthesis and medicinal chemistry?
- Methodological Answer : This compound serves as a versatile intermediate:
- Macrocycle synthesis : Condensation with polyamines (e.g., ethylenediamine) forms Schiff bases for macrocyclic ligands .
- Anticancer agents : Derivatives like arylhydrazones show cytotoxic activity via FAAH inhibition or apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts, melting points) when synthesizing this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .
- Impurity profiling : Employ HPLC-MS to identify byproducts (e.g., unreacted phenol or oxidized aldehydes) .
Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- QSAR/QSPR models : Predict solubility and logP using descriptors like molar refractivity and topological polar surface area (e.g., via CC-DPS tools) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity and reaction sites .
- Molecular dynamics : Simulate solvent interactions to optimize reaction media (e.g., in DMF vs. THF) .
Q. What strategies improve the stability of this compound during long-term storage and under varying experimental conditions?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation; amber vials reduce photodegradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated aldehyde oxidation .
- In-situ derivatization : Convert to stable imines or acetals during prolonged reactions (e.g., using ethanolamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
